4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
STING Agonist 1a is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. STING Agonist 1a has shown promise in enhancing immune responses against tumors and infections, making it a valuable tool in immunotherapy research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING Agonist 1a typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of cyclic dinucleotides, which are essential for STING activation. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity .
Industrial Production Methods
Industrial production of STING Agonist 1a involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
STING Agonist 1a undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of STING Agonist 1a include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of STING Agonist 1a, which can be further modified to enhance their biological activity and stability .
Scientific Research Applications
STING Agonist 1a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.
Biology: Employed in research to understand the role of the STING pathway in immune responses and its potential in treating infections and autoimmune diseases.
Medicine: Investigated for its potential in cancer immunotherapy, where it can enhance the efficacy of chimeric antigen receptor T cell (CAR-T) therapy and other immunotherapies
Mechanism of Action
STING Agonist 1a exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that allows it to translocate to the Golgi apparatus. This translocation activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the STING pathway by binding to the same site as STING Agonist 1a.
diABZI: A synthetic STING agonist that has shown potent anti-tumor activity in preclinical studies.
TAK-676: Another synthetic STING agonist that has demonstrated robust activation of the STING pathway and anti-tumor responses
Uniqueness of STING Agonist 1a
STING Agonist 1a is unique in its ability to selectively activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it has been optimized for stability and bioavailability, making it a promising candidate for clinical applications .
Properties
IUPAC Name |
4-chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGPUQXRCXUIFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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